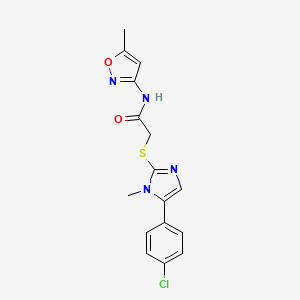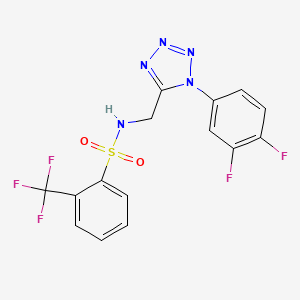
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic chemical compound. It is known for its applications in various fields, including organic chemistry, medicinal research, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the reaction of 3,4-dihydroisoquinoline with an appropriate thiazole derivative. The reaction is carried out under controlled conditions, with specific temperatures, solvents, and catalysts used to optimize yield and purity.
Industrial Production Methods: Industrial methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. Advanced techniques such as chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify its structure.
Substitution: : Substitution reactions can occur at various positions on the thiazole and thiophene rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, under anhydrous conditions.
Substitution: : Various halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: : Depending on the oxidizing agent and conditions, products can include quinolines and sulfoxides.
Reduction Products: : Reduced analogs with modifications in their ring structures.
Substitution Products: : Varied derivatives with substituted functional groups on the thiazole or thiophene rings.
Aplicaciones Científicas De Investigación
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride finds extensive use in scientific research:
Chemistry: : Utilized as a building block in organic synthesis due to its versatile chemical reactivity.
Biology: : Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets, modifying their activity and initiating specific biochemical pathways. The thiazole and thiophene rings often play a critical role in these interactions, providing specificity and affinity.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is unique due to its specific arrangement of the thiazole, thiophene, and isoquinoline moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds
N-(4-((2,3-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
N-(4-((3,4-dihydroisoquinolin-2-yl)methyl)thiazol-2-yl)-2-(furan-2-yl)acetamide
These compounds share some structural similarities but differ in specific functional groups or ring structures, leading to variations in their properties and applications.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2.ClH/c23-18(10-17-6-3-9-24-17)21-19-20-16(13-25-19)12-22-8-7-14-4-1-2-5-15(14)11-22;/h1-6,9,13H,7-8,10-12H2,(H,20,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCFNDIELSSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)
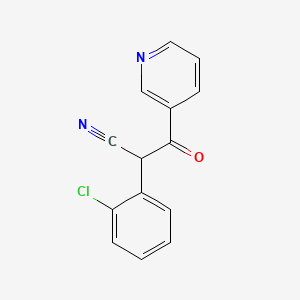
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)
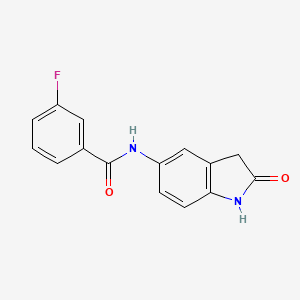
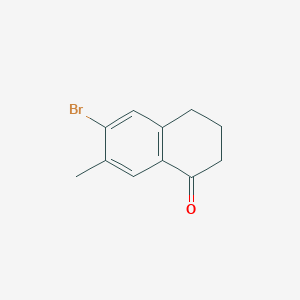
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
